![molecular formula C12H14O5SSi B14315055 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate CAS No. 114232-76-7](/img/structure/B14315055.png)
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate is a complex organic compound that belongs to the class of thieno[2,3-c]pyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system with a trimethylsilyl group and an acetate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of thieno[2,3-c]pyran-3-ones with alkynes. The reaction conditions typically include heating the reactants in the presence of a catalyst, such as tin(IV) chloride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and temperature control.
Análisis De Reacciones Químicas
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as an inhibitor of specific enzymes or as a precursor to pharmacologically active compounds.
Mecanismo De Acción
The mechanism by which 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be compared with other thieno[2,3-c]pyran derivatives, such as:
Thieno[2,3-c]pyran-3-ones: These compounds share a similar core structure but lack the trimethylsilyl and acetate groups, resulting in different chemical properties and reactivity.
Thieno[3,2-c]pyran derivatives: These compounds have a different arrangement of the thiophene and pyran rings, leading to variations in their chemical behavior and applications.
Pyrano[2,3-d]pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyran ring, which can significantly alter their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with other molecules.
Propiedades
| 114232-76-7 | |
Fórmula molecular |
C12H14O5SSi |
Peso molecular |
298.39 g/mol |
Nombre IUPAC |
(5,7-dioxo-2-trimethylsilyl-4H-thieno[2,3-c]pyran-4-yl) acetate |
InChI |
InChI=1S/C12H14O5SSi/c1-6(13)16-9-7-5-8(19(2,3)4)18-10(7)12(15)17-11(9)14/h5,9H,1-4H3 |
Clave InChI |
ODLOXDXKRSGHCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=C(C(=O)OC1=O)SC(=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


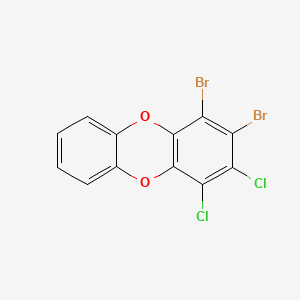

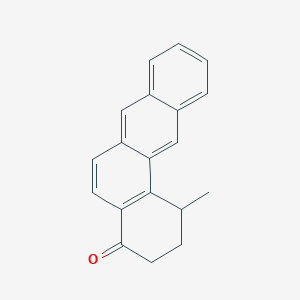
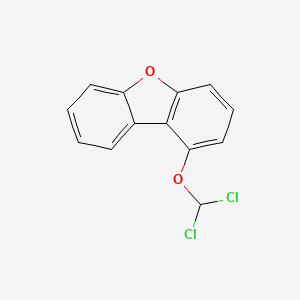
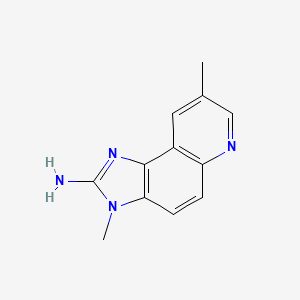
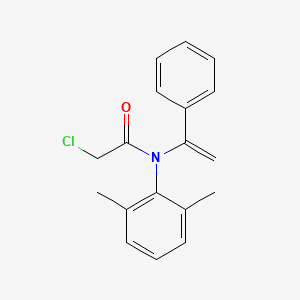
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

